Bienvenue dans la boutique en ligne BenchChem!

McN5691

Receptor Binding Pharmacology Calcium Channel

This voltage-sensitive calcium channel blocker exhibits a unique dual-channel inhibitory profile, potently blocking both potential-dependent (PDC) and receptor-operated (ROC) calcium channels in vascular smooth muscle. Its biphasic affinity for the dihydropyridine receptor (Kd 4.7 nM / 919.8 nM) and high affinity for the benzothiazepine site (Kd 39.5 nM) distinguish it from classical blockers like diltiazem or verapamil. An essential molecular probe for dissecting complex calcium channel pharmacology and vascular reactivity pathways.

Molecular Formula C30H35NO3
Molecular Weight 457.6 g/mol
CAS No. 99254-95-2
Cat. No. B1662716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcN5691
CAS99254-95-2
SynonymsMcN 5691
McN-5691
N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methoxy-N-dimethyl-2-(phenylethynyl)benzenepropanamine
Molecular FormulaC30H35NO3
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC(CCC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2)N(C)CCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C30H35NO3/c1-23(31(2)20-19-25-13-18-29(33-4)30(21-25)34-5)11-14-27-22-28(32-3)17-16-26(27)15-12-24-9-7-6-8-10-24/h6-10,13,16-18,21-23H,11,14,19-20H2,1-5H3
InChIKeyHQDXNTRZJRNPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





McN5691 (CAS 99254-95-2): Pharmacological Profile and Core Mechanism


McN5691 (also known as RWJ-26240) is a voltage-sensitive calcium channel blocker [1]. Unlike classic phenylalkylamines or benzothiazepines, it exhibits a unique, dual-channel blocking profile, inhibiting both potential-dependent calcium channels (PDCs) and receptor-operated calcium channels (ROCs) in vascular smooth muscle [2]. Its primary mechanism of vasodilation is mediated through competitive binding at the diltiazem site on the voltage-sensitive calcium channel [1].

Why McN5691 is Not a Direct Substitute for Diltiazem or Verapamil


While McN5691 is classified as a calcium channel blocker, its pharmacological profile differs significantly from classical agents like diltiazem and verapamil. It cannot be considered a direct substitute due to key differences in receptor binding affinity, cardiac electrophysiological potency, and its unique activity against receptor-operated channels [1][2]. Substituting McN5691 with verapamil or diltiazem would introduce confounding variables in experimental systems, particularly in studies focused on vascular selectivity, dual-channel antagonism, or cardiac safety profiles. The following quantitative evidence underscores these critical distinctions.

Quantitative Differentiation: McN5691 vs. Diltiazem and Verapamil


Benzothiazepine Receptor Binding Affinity: McN5691 vs. Diltiazem

McN5691 demonstrates high-affinity binding to the benzothiazepine receptor, the same site targeted by diltiazem. In a direct comparison, McN5691 caused complete high affinity inhibition with a Kd of 39.5 nM for specific diltiazem binding [1]. This quantifies McN5691's direct interaction at the diltiazem site, but its overall profile is distinct as it also interacts with the dihydropyridine receptor [1].

Receptor Binding Pharmacology Calcium Channel

Dihydropyridine Receptor Interaction: A Unique Biphasic Profile

In contrast to diltiazem, which does not inhibit dihydropyridine receptor binding, McN5691 exhibits a unique biphasic inhibition of this site [1]. This represents a qualitative and quantitative difference. McN5691 inhibits specific dihydropyridine receptor binding with both a high-affinity component (Kd = 4.7 nM) and a low-affinity component (Kd = 919.8 nM) [1].

Receptor Pharmacology Binding Assay Calcium Channel

Cardiac Electrophysiology: Reduced Potency for Negative Inotropy vs. Verapamil

In a direct head-to-head comparison of their ability to depress slow-response action potentials in guinea pig papillary muscle, verapamil was significantly more potent than McN5691. The concentration required to depress the maximum upstroke velocity (Vmax) by 20% (ED-20%) was 0.03 ± 0.01 µM for verapamil, compared to 0.72 ± 0.32 µM for McN5691 [1]. This represents a 24-fold lower potency for McN5691.

Cardiac Electrophysiology Safety Pharmacology Calcium Channel Blocker

Inhibition of Receptor-Operated Calcium Channels (ROCs)

Unlike many classic calcium channel blockers that primarily target voltage-gated channels, McN5691 also potently inhibits receptor-operated calcium channels. It inhibited norepinephrine (NE)-induced contraction and calcium uptake in rabbit aortic rings at 1 and 10 µM, and caused relaxation of NE-precontracted rings with an EC50 of 159 µM [1]. This contrasts with diltiazem and verapamil, which are much less effective at blocking ROC-mediated responses [2].

Vascular Pharmacology Calcium Signaling Receptor-Operated Channels

Molecular Pharmacophore: Dual Diltiazem- and Verapamil-like Features

Computational pharmacophore modeling studies have revealed that McN5691 possesses a unique dual pharmacophoric profile, combining features characteristic of both diltiazem and verapamil binding [1]. This molecular-level finding explains its unusual binding and functional profile that cannot be recapitulated by either comparator alone.

Computational Chemistry Pharmacophore Modeling Drug Design

Recommended Research Applications for McN5691


Investigating Biphasic Modulation of L-type Calcium Channels

Use McN5691 as a molecular probe to study non-classical binding modes and allosteric interactions on the L-type calcium channel complex. Its unique biphasic affinity for the dihydropyridine receptor (Kd = 4.7 nM and 919.8 nM) combined with high affinity for the benzothiazepine site (Kd = 39.5 nM) [1] makes it an ideal tool for dissecting complex channel pharmacology in binding studies and functional assays.

Dissecting Vascular Calcium Entry Pathways: PDC vs. ROC

Employ McN5691 in vascular smooth muscle preparations to differentiate between potential-dependent calcium channels (PDCs) and receptor-operated calcium channels (ROCs). Its ability to inhibit both NE-induced (ROC-mediated, EC50 = 159 µM) and KCl-induced (PDC-mediated, EC50 = 190 µM) contractions and calcium uptake [1] allows for precise dissection of these two pathways in vascular reactivity studies, unlike classical blockers which show high selectivity for PDCs.

Cardiovascular Safety Pharmacology: Assessing Negative Inotropy Risk

Leverage McN5691 as a comparator compound with a known, wider safety margin for negative inotropy in cardiac tissue studies. Its 24-fold lower potency in depressing cardiac slow-response action potentials compared to verapamil (ED-20% for Vmax of 0.72 µM vs. 0.03 µM) [2] makes it a valuable tool for calibrating assays designed to assess the cardiac safety of new chemical entities targeting calcium channels.

Computational Drug Design and Pharmacophore Development

Utilize McN5691 as a reference molecule for developing or validating pharmacophore models of hybrid calcium channel antagonists. Its experimentally validated dual diltiazem- and verapamil-like features [3] provide a unique template for in silico screening and the rational design of novel ligands with tailored calcium channel blocking profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for McN5691

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.